molecular formula C14H20 B14331033 4,5-Dimethyl-1,2,3,6,7,8,8a,8b-octahydrobiphenylene CAS No. 106988-87-8

4,5-Dimethyl-1,2,3,6,7,8,8a,8b-octahydrobiphenylene

Cat. No.: B14331033
CAS No.: 106988-87-8
M. Wt: 188.31 g/mol
InChI Key: LPONMLCILIVSGA-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1,2,3,6,7,8,8a,8b-octahydrobiphenylene is an organic compound with the molecular formula C₁₄H₂₀. It is a derivative of biphenylene, characterized by the presence of two methyl groups at the 4 and 5 positions and a fully saturated hydrocarbon ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-1,2,3,6,7,8,8a,8b-octahydrobiphenylene typically involves the hydrogenation of biphenylene derivatives. One common method is the catalytic hydrogenation of 4,5-dimethylbiphenylene using a palladium or platinum catalyst under high pressure and temperature conditions . The reaction conditions often include a hydrogen pressure of 50-100 atm and temperatures ranging from 100-200°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and high yield. The catalysts used in industrial settings are often supported on inert materials like alumina or carbon to enhance their activity and stability .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-1,2,3,6,7,8,8a,8b-octahydrobiphenylene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Dimethyl-1,2,3,6,7,8,8a,8b-octahydrobiphenylene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-1,2,3,6,7,8,8a,8b-octahydrobiphenylene involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved often include signal transduction mechanisms where the compound influences cellular responses by altering the activity of key proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

    Biphenylene: The parent compound, less saturated and lacks the methyl groups.

    1,2,3,4,5,6,7,8-Octahydrobiphenylene: Similar structure but without the methyl groups.

    4,5-Dimethylbiphenylene: Similar but not fully saturated.

Uniqueness

4,5-Dimethyl-1,2,3,6,7,8,8a,8b-octahydrobiphenylene is unique due to its fully saturated ring system combined with the presence of methyl groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for studying the effects of saturation and methyl substitution on the reactivity and stability of biphenylene derivatives .

Properties

CAS No.

106988-87-8

Molecular Formula

C14H20

Molecular Weight

188.31 g/mol

IUPAC Name

4,5-dimethyl-1,2,3,6,7,8,8a,8b-octahydrobiphenylene

InChI

InChI=1S/C14H20/c1-9-5-3-7-11-12-8-4-6-10(2)14(12)13(9)11/h11-12H,3-8H2,1-2H3

InChI Key

LPONMLCILIVSGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(CCC1)C3C2=C(CCC3)C

Origin of Product

United States

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